Product packaging for Ethyl Fingolimod Hydrochloride(Cat. No.:CAS No. 162361-23-1)

Ethyl Fingolimod Hydrochloride

Cat. No.: B1145083
CAS No.: 162361-23-1
M. Wt: 371.98
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Description

Ethyl Fingolimod Hydrochloride is a chemical derivative of the immunomodulatory agent Fingolimod (FTY720) . As a structural analogue of sphingosine, it is of significant interest in biochemical research for its potential interactions with sphingosine-1-phosphate (S1P) receptor signaling pathways . The S1P receptor system is a critical target in immunology and neurology, regulating processes such as lymphocyte trafficking and neural cell communication . Research on the parent compound, Fingolimod, has validated S1P receptors as therapeutic targets, primarily through a mechanism that involves receptor internalization leading to functional antagonism . This makes related compounds valuable tools for exploring autoimmune and neurodegenerative disease mechanisms. This compound is supplied for investigational purposes to support this field of basic science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

162361-23-1

Molecular Formula

C₂₁H₃₈ClNO₂

Molecular Weight

371.98

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethyl Fingolimod Hydrochloride

Foundational Synthetic Pathways for Fingolimod (B1672674) Analogues

The journey to synthesize Fingolimod and its analogues began with a natural product and progressed to sophisticated, multi-step chemical syntheses designed for efficiency and scale.

The conceptual basis for Fingolimod originates from Myriocin (B1677593) (also known as ISP-I or thermozymocidin), a natural product isolated from the entomopathogenic fungus Isaria sinclairii. nih.govwikipedia.orgwikipedia.org Myriocin is a non-proteinogenic amino acid that exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase, a key enzyme in the biosynthesis of sphingolipids. wikipedia.orgnih.govstressmarq.com

The structure of Myriocin, with its amino acid and long alkyl chain, is homologous to sphingosine (B13886). nih.gov However, its complexity and potential for toxicity prompted researchers to develop simpler, synthetic analogues. wikipedia.orgscienceopen.com Structure-activity relationship (SAR) studies revealed that several features of the Myriocin molecule, including the C-4 hydroxyl, C-6 double bond, and C-14 ketone, were not essential for its immunosuppressive activity. wikipedia.orgscienceopen.com This led to a structural simplification strategy, removing non-essential functional groups and chiral centers to create a more drug-like molecule. wikipedia.orgscienceopen.com Fingolimod (FTY720) was the result of this chemical modification program, first synthesized in 1992. wikipedia.orgnih.gov It was designed with a symmetric 2-aminopropane-1,3-diol head group to mimic the terminal structure of sphingosine and a phenylethyl linker to reduce the flexibility of the alkyl chain. scienceopen.com Early total syntheses of Myriocin itself were also accomplished, for instance, starting from 2-deoxy-D-glucose, which helped to inform the stereochemical requirements of related molecules. nih.gov

Initial laboratory-scale syntheses of Fingolimod were often lengthy and utilized hazardous reagents, making them unsuitable for large-scale industrial production. nih.govresearchgate.net For example, the use of potent reducing agents like lithium aluminium hydride (LiAlH4) posed significant safety risks and was costly. nih.govgoogle.com Consequently, extensive research has been dedicated to developing more efficient, cost-effective, and safer synthetic routes. researchgate.net

Several scalable strategies have been reported, which can be broadly categorized by their approach to constructing the key structural components of the Fingolimod scaffold: the hydrophilic aminodiol head and the lipophilic octylphenyl tail. researchgate.netijacskros.com

One common industrial approach starts with commercially available n-octylbenzene. nih.govnih.gov A concise four-step synthesis involves:

Friedel-Crafts acylation: n-octylbenzene is acylated with 3-nitropropionic acid or its derivatives. nih.govnih.gov

Carbonyl Reduction: The resulting ketone is reduced to a secondary alcohol.

Double Henry Reaction (Nitroaldol): The nitroalkane intermediate reacts with formaldehyde (B43269) under basic conditions to form the 2-nitro-1,3-diol structure. nih.gov

Nitro Group Reduction: The nitro group is reduced to a primary amine via catalytic hydrogenation (e.g., using Pd/C), followed by salt formation to yield Fingolimod Hydrochloride. nih.gov

Another robust strategy involves the initial construction of the polar head group, followed by the attachment of the lipophilic tail. researchgate.netresearchgate.net This "late-stage" introduction of the tail can minimize impurities associated with the polar head group chemistry. researchgate.netresearchgate.net A representative synthesis starts from diethyl acetamidomalonate:

Alkylation: Diethyl acetamidomalonate is alkylated with a suitable phenethyl bromide derivative. researchgate.netresearchgate.net

Reduction: The ester and amide functionalities are reduced to form the aminodiol head group.

Friedel-Crafts Acylation: The lipophilic octyl chain is introduced onto the phenyl ring.

Final Reduction and Deprotection: A subsequent reduction of the introduced ketone and deprotection steps yield the final product. researchgate.net

The table below summarizes key reactions used in scalable Fingolimod syntheses.

Reaction TypeStarting MaterialsReagentsKey Intermediate/ProductReference(s)
Friedel-Crafts Acylationn-Octylbenzene, 3-Bromopropanoyl chlorideAlCl₃3-Bromo-1-(4-octylphenyl)propan-1-one nih.gov
Henry Reaction1-Nitro-3-(4-octylphenyl)propane, FormaldehydeBasic catalyst2-Nitro-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol nih.gov
Catalytic Hydrogenation2-Nitro-2-(2-(4-octylphenyl)ethyl)propane-1,3-diolH₂, 10% Pd/CFingolimod nih.gov
Malonate AlkylationDiethyl acetamidomalonate, 1-(2-Bromoethyl)-4-octylbenzeneNaOEtDiethyl 2-acetamido-2-(4-octylphenethyl)malonate researchgate.net
Aziridine (B145994) Ring OpeningProtected aziridine, n-Octylphenyl Grignard reagentGrignard reagent, Fe or Pd catalystRing-opened amino alcohol derivative acs.orgacs.org

Specific Synthetic Approaches for Ethyl Fingolimod Hydrochloride

The synthesis of this compound involves modifying the standard Fingolimod synthesis to incorporate an ethyl group, typically at the C2 position of the propane-1,3-diol moiety. This requires specific building blocks and careful control of reaction conditions.

The most direct strategy for synthesizing Ethyl Fingolimod is to begin with a precursor that already contains the desired 2-amino-2-ethyl-1,3-propanediol (B89701) head group. A palladium-catalyzed C(sp³)–H arylation reaction provides a powerful method for this purpose, allowing for the direct coupling of commercially available 2-amino-2-ethylpropane-1,3-diol with an aryl halide, such as 1-bromo-4-octylbenzene. acs.org This approach is highly efficient as it constructs the core C-C bond in a single, late-stage step.

An alternative, more classical approach mirrors the malonate synthesis of Fingolimod. This would involve using diethyl 2-acetamido-2-ethylmalonate as the starting nucleophile. The synthesis would proceed as follows:

Alkylation: Diethyl 2-acetamido-2-ethylmalonate is alkylated with 1-(2-bromoethyl)-4-octylbenzene or a similar electrophile.

Reduction and Hydrolysis: The resulting malonate derivative is reduced (e.g., using NaBH₄/CaCl₂ or LiAlH₄) to convert the ester groups into hydroxymethyl groups, and the acetamide (B32628) is hydrolyzed to the free amine, yielding Ethyl Fingolimod. acs.org This is subsequently converted to the hydrochloride salt.

The table below outlines these two primary strategies.

StrategyKey Starting MaterialKey ReactionProductReference(s)
Direct Arylation2-Amino-2-ethylpropane-1,3-diol, 1-Iodo-4-octylbenzenePd-catalyzed C-H arylationEthyl Fingolimod acs.org
Malonate SynthesisDiethyl 2-acetamido-2-ethylmalonate, 1-(2-Bromoethyl)-4-octylbenzeneNucleophilic substitution followed by reductionEthyl Fingolimod acs.org

Regioselectivity is a critical consideration, particularly in reactions involving the aromatic ring, such as Friedel-Crafts acylation. The synthesis must selectively produce the para-substituted isomer over the ortho or meta isomers to avoid difficult-to-separate impurities. researchgate.netmedkoo.com Performing the acylation on a substrate that already contains a bulky head group, as in the route starting from diethyl acetamidomalonate derivatives, can sterically direct the incoming acyl group to the desired para position. researchgate.net

For syntheses involving the construction of the aminodiol head group, stereoselectivity is not a factor for Fingolimod or Ethyl Fingolimod, as the C2 carbon is a quaternary, non-chiral center. However, for other analogues with chiral centers, stereoselective methods are crucial. nih.gov

A highly regioselective method for constructing the aminodiol scaffold that can be adapted for Ethyl Fingolimod analogues is the ring-opening of an aziridine. acs.orgacs.org In this approach, a protected aziridine precursor is regioselectively opened by an organometallic reagent, such as an n-octylphenyl Grignard reagent. acs.orggoogle.com The reaction selectively attacks the less-hindered carbon of the aziridine ring, ensuring the correct connectivity for the final product. This method offers excellent control and has been scaled successfully. acs.orgacs.org

Optimizing reaction conditions is paramount to ensure high yield and purity, minimizing the formation of process-related impurities. derpharmachemica.com For the synthesis of this compound, key optimization points include:

Catalyst and Ligand Selection: In cross-coupling reactions (e.g., Suzuki, Sonogashira, or C-H arylation), the choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high conversion and selectivity. acs.orgacs.org For instance, using SPhos as a ligand with a Pd₂(dba)₃ catalyst has been shown to be effective in Suzuki couplings for Fingolimod derivatives. acs.org

Solvent and Base: The choice of solvent and base can dramatically affect reaction rates and side-product formation. In malonate alkylation, using a strong base like cesium carbonate in a polar aprotic solvent like DMF or MeCN can improve yields compared to traditional conditions like sodium ethoxide in ethanol. researchgate.netacs.org

Purification: The final product must meet stringent purity standards. Optimization often aims to produce a crude product that can be purified by simple recrystallization rather than column chromatography, which is not ideal for large-scale production. researchgate.netgoogle.com For this compound, developing a robust recrystallization protocol using a suitable solvent system (e.g., ethanol/water or methanol/ethyl acetate) would be a key final step in the process development. google.comresearchgate.net

The following table details common impurities that can arise and the strategies to minimize them.

Impurity TypeOriginMitigation StrategyReference(s)
Ortho/Meta IsomersNon-regioselective Friedel-Crafts acylationUse of sterically directing groups; optimization of catalyst (e.g., AlCl₃) and temperature. researchgate.netmedkoo.com
Incomplete ReductionInsufficient reducing agent or reaction timeOptimization of reducing agent stoichiometry (e.g., NaBH₄) and reaction conditions. derpharmachemica.com
Over-alkylation/EliminationSide reactions during alkylation stepsCareful selection of base and solvent (e.g., Cs₂CO₃ in DMF); temperature control. researchgate.net

By carefully controlling these parameters, the synthesis of this compound can be optimized to produce a high-purity active pharmaceutical ingredient in a scalable and efficient manner.

Impurity Profile Analysis and Control in Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. veeprho.com For any active pharmaceutical ingredient (API), impurities forming at levels of 0.10% or higher must be identified, synthesized, and characterized. derpharmachemica.comderpharmachemica.com The manufacturing process for Fingolimod Hydrochloride, a multi-step chemical synthesis, requires stringent controls over precursors and intermediates to guarantee the quality of the drug substance. nih.govresearchgate.net Different synthetic pathways can introduce various process-related impurities depending on the starting materials, reagents, and intermediates used. researchgate.net

Given that this compound is a close structural analogue of Fingolimod, its impurity profile is likely to include similar classes of substances, arising from analogous reaction steps. Process-related impurities in Fingolimod synthesis can stem from unreacted intermediates, by-products from side reactions, and residual solvents like ethanol, methanol, and dichloromethane. veeprho.com Degradation impurities may also form due to oxidation or hydrolysis. veeprho.com

Potential and Identified Impurities:

Research into Fingolimod synthesis has identified several process-related impurities that could foreseeably have ethylated analogues in the synthesis of this compound. These include:

Alkylated Impurities: N-methyl and N,N-dimethyl impurities have been observed in Fingolimod synthesis. derpharmachemica.com It is plausible that N-ethyl and N,N-diethyl impurities could arise during the synthesis of this compound if ethylating agents are present.

Incomplete Reaction Intermediates: Starting materials or intermediates from various synthetic routes may persist in the final product. For instance, syntheses starting from octanophenone (B1677104) have reported several related impurities, including heptyl and nonyl analogues, as well as nitro-group-containing intermediates. derpharmachemica.com

Genotoxic Impurities (GTIs): Some synthetic routes may involve reagents or form intermediates with the potential for genotoxicity. researchgate.netnih.gov For Fingolimod, impurities with alkylating properties, such as alkyl sulfonates and alkyl halides, have been identified as potential GTIs. nih.govresearchgate.net The proprietary manufacturing process for Fingolimod is designed to keep these GTIs substantially below the threshold of toxicological concern (1.5 μ g/day ) as defined by the International Conference on Harmonisation (ICH). nih.gov

Control Strategies: Effective control of these impurities involves a multi-faceted approach:

Process Optimization: Modifying reaction conditions (e.g., temperature, reagents) can minimize the formation of by-products. For example, in some Fingolimod syntheses, a two-step operation is used to avoid elimination reactions that lead to impurities. nih.gov

Purification: Crystallization and chromatographic techniques are employed to remove impurities from intermediates and the final API. derpharmachemica.com

Analytical Monitoring: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for detecting and quantifying impurities throughout the manufacturing process. nih.govresearchgate.net Validated reverse-phase UPLC (RP-UPLC) methods have been developed to control for both pharmacopoeial and other process-related impurities in Fingolimod. nih.gov

Impurity ClassPotential Examples in Ethyl Fingolimod HCl SynthesisTypical OriginControl Method
Process-Related (Intermediates)Ethyl-analogue of nitro-octyl intermediateIncomplete reduction or subsequent reactions of starting materials. derpharmachemica.comChromatography, Process Optimization. derpharmachemica.com
Process-Related (By-products)N-Ethyl Fingolimod, N,N-Diethyl FingolimodSide reactions with ethylating agents. derpharmachemica.comPurification (Crystallization), HPLC Monitoring. derpharmachemica.com
Genotoxic Impurities (GTIs)Ethyl sulfonates, ethyl halidesUse of specific reagents or formation of reactive intermediates. nih.govresearchgate.netStrict process control, specialized analytical testing (e.g., LC-MS). researchgate.net
Residual SolventsEthanol, Toluene, DichloromethaneUse as reaction or purification solvents. veeprho.comDrying under vacuum, Gas Chromatography (GC) analysis.
Elemental ImpuritiesHeavy metals (e.g., from catalysts like Pd/C)Catalysts used in hydrogenation or other steps. veeprho.comderpharmachemica.comInductively Coupled Plasma (ICP) spectrometry. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical manufacturing is aimed at reducing environmental impact by preventing waste, improving atom economy, using safer chemicals and solvents, and enhancing energy efficiency. nih.gov While specific green chemistry research on this compound is not prominent, the principles applied to its parent compound, Fingolimod, provide a clear framework.

Key Green Chemistry Approaches for Fingolimod Synthesis:

Use of Safer Solvents and Reagents: A major focus of green chemistry is replacing hazardous reagents and solvents with safer alternatives. nih.gov For example, some syntheses of Fingolimod have been developed to avoid dangerous chemicals like lithium aluminium hydride (LAH). researchgate.net Research into analytical methods for Fingolimod has also explored the use of greener solvents. researchgate.netresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov Many Fingolimod syntheses employ catalysts like Palladium on carbon (Pd/C) for hydrogenation steps. derpharmachemica.comresearchgate.net

Waste Prevention: The primary principle of green chemistry is to prevent waste generation rather than treating it after it has been created. nih.gov Routes with fewer synthetic steps, high yields, and reduced need for chromatographic purification contribute significantly to waste prevention. derpharmachemica.comresearchgate.net

Green Chemistry PrincipleApplication in Fingolimod Synthesis (Relevant to Ethyl Fingolimod HCl)Benefit
Waste PreventionDeveloping shorter synthetic routes with high yields. derpharmachemica.comresearchgate.netReduces by-products and solvent use for purification.
Atom EconomyDesigning routes where most atoms from reactants are in the final product (e.g., 82.7% reported). nih.govnih.govMaximizes efficiency and minimizes atomic waste.
Less Hazardous Chemical SynthesesAvoiding hazardous reagents like lithium aluminium hydride (LAH). researchgate.netImproves safety for workers and reduces environmental harm.
Designing Safer ChemicalsDeveloping greener analytical methods for quantification. researchgate.netresearchgate.netReduces exposure to toxic analytical reagents.
Safer Solvents & AuxiliariesUsing water as a solvent in analytical methods. researchgate.netEliminates the use of volatile organic compounds (VOCs).
CatalysisUsing catalysts like Pd/C for hydrogenation instead of stoichiometric reagents. derpharmachemica.comReduces waste and allows for catalyst recycling.
Use of Renewable FeedstocksDeveloping photocatalytic routes using light as an energy source. researchgate.netReduces reliance on fossil fuels and improves energy efficiency. nih.gov

Molecular and Cellular Pharmacology of Ethyl Fingolimod Hydrochloride

Prodrug Mechanism and Bioconversion Pathways

Fingolimod (B1672674) itself is not pharmacologically active at the receptors it targets. Its therapeutic effects are contingent upon its metabolic conversion within the body into an active phosphate (B84403) metabolite. scripps.edunih.govnih.gov This bioconversion is a critical step in its mechanism of action.

The primary step in the bioactivation of fingolimod is its phosphorylation. scripps.edunih.govnih.gov This enzymatic reaction is catalyzed by sphingosine (B13886) kinases (SphK), with sphingosine kinase 2 (SphK2) being the principal enzyme responsible for this conversion. scripps.edunih.govresearchgate.netresearchgate.netfrontiersin.org While sphingosine kinase 1 (SphK1) can also contribute, SphK2, the predominant isoform in tissues such as the brain, plays a more significant role in the phosphorylation of fingolimod. scripps.eduresearchgate.netnih.govresearchgate.netnih.gov This process transforms the inactive prodrug into the active metabolite, fingolimod phosphate (fingolimod-P).

The key active metabolite formed from fingolimod is fingolimod phosphate, specifically the (S)-enantiomer. drugbank.comnih.gov This molecule is a structural analog of the endogenous signaling lipid, sphingosine 1-phosphate (S1P), which allows it to interact with S1P receptors. scripps.edunih.gov While the phosphorylation to fingolimod-P is the essential activation step, fingolimod undergoes other metabolic transformations. These include ω-hydroxylation of its octyl side chain, primarily by the cytochrome P450 enzyme CYP4F2, and the formation of inactive ceramide analogs. drugbank.comnih.govnih.gov However, the molecular and cellular pharmacology of the compound is mediated by the actions of fingolimod phosphate.

Sphingosine 1-Phosphate Receptor (S1PR) Modulation

The active metabolite, fingolimod-P, exerts its effects by acting as a modulator of sphingosine 1-phosphate receptors (S1PRs). scripps.edunih.govpatsnap.com S1PRs are a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5, that are involved in regulating numerous physiological processes. nih.govresearchgate.net Fingolimod-P functions as a high-affinity agonist at four of these five receptor subtypes. nih.govnih.gov

Fingolimod phosphate demonstrates a distinct selectivity profile for the S1P receptor subtypes. It binds with high affinity to S1P1, S1P3, S1P4, and S1P5, but shows virtually no activity at the S1P2 receptor. scripps.edunih.govpatsnap.comfrontiersin.orgmdpi.com The binding affinities, expressed as half-maximal effective concentration (EC50) values, highlight this selectivity. Receptor studies have shown that fingolimod-P activates S1P1, S1P4, and S1P5 with very high potency, while its potency at the S1P3 receptor is slightly lower. scripps.eduneurology.orgnih.gov

Table 1: Binding Affinity of Fingolimod Phosphate at S1P Receptor Subtypes

Receptor Subtype Half Maximal Effective Concentration (EC50)
S1P1 ~0.3–0.6 nM scripps.eduneurology.orgnih.gov
S1P3 ~3 nM scripps.eduneurology.orgnih.gov
S1P4 ~0.3–0.6 nM scripps.eduneurology.orgnih.gov
S1P5 ~0.3–0.6 nM scripps.eduneurology.orgnih.gov

Although fingolimod-P initially acts as an agonist at the S1P1 receptor, its prolonged presence leads to a unique process of receptor modulation known as functional antagonism. nih.govfrontiersin.orgnih.govresearchgate.netaimspress.com Upon binding of fingolimod-P, the S1P1 receptor is activated, which triggers its internalization from the cell surface. nih.govresearchgate.netresearchgate.net This process is initiated by G protein-coupled receptor kinase 2 (GRK2)-mediated phosphorylation of the receptor's C-terminal tail, which facilitates the recruitment of β-arrestin. nih.govresearchgate.net

Unlike the internalization induced by the endogenous ligand S1P, which is followed by receptor recycling back to the plasma membrane, chronic exposure to fingolimod-P leads to the polyubiquitination and subsequent proteasomal degradation of the internalized S1P1 receptor. frontiersin.orgnih.gov This prevents the receptor from being recycled, resulting in a sustained downregulation and long-term loss of S1P1 from the cell surface. nih.govresearchgate.netmdpi.com This effective removal of the receptor renders the cell unresponsive to S1P signaling through S1P1, hence the term "functional antagonism." nih.govpatsnap.comimmune-system-research.com

S1P receptors transduce extracellular signals into intracellular responses by coupling to various heterotrimeric G proteins. scripps.eduresearchgate.net The specific G proteins engaged by each receptor subtype determine the subsequent downstream signaling cascades that are activated.

G-Protein Coupling: The S1P1 receptor, a primary target of fingolimod-P, couples exclusively to inhibitory G proteins of the Gαi/o family. researchgate.netresearchgate.net The other receptors targeted by fingolimod-P (S1P3, S1P4, and S1P5) can couple to a broader range of G proteins, including Gαi/o, Gαq/11, and Gα12/13. researchgate.net

Downstream Signaling Cascades: The activation of these G proteins by fingolimod-P initiates a variety of intracellular signaling pathways.

Gαi/o-Mediated Pathways: Activation of the Gαi/o pathway by S1P1 stimulation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in promoting cell survival and proliferation. researchgate.netnih.gov It also activates the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). scripps.eduresearchgate.netmdpi.com

STAT3: The activation of S1P3 has been linked to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway associated with modulating inflammatory responses. nih.gov

RhoA/ROCK: S1P receptors that couple to Gα12/13 proteins can activate the RhoA/Rho-associated kinase (ROCK) signaling pathway. researchgate.netresearchgate.net Both S1P3 and S1P5 have been shown to trigger Rho kinase signaling. researchgate.net

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
Ethyl Fingolimod Hydrochloride Fingolimod, FTY720
Fingolimod phosphate Fingolimod-P
Sphingosine
Sphingosine 1-phosphate S1P
Sphingosine kinase 1 SphK1
Sphingosine kinase 2 SphK2
Myriocin (B1677593) ISP-1

S1P Receptor-Independent Molecular Interactions

While the primary mechanism of action of fingolimod (the parent drug of this compound) is mediated through its phosphorylated form and interaction with sphingosine-1-phosphate (S1P) receptors, a growing body of evidence reveals that the unphosphorylated form engages in various molecular interactions independent of these receptors. nih.govwikipedia.org These interactions contribute to its diverse cellular effects.

Modulation of Sphingolipid Metabolism Enzymes

Fingolimod has been shown to directly interact with and modulate the activity of key enzymes involved in sphingolipid metabolism. This modulation can alter the intracellular balance of critical signaling sphingolipids.

One of the primary targets in this pathway is ceramide synthase . Research indicates that fingolimod can inhibit ceramide synthase 2. nih.gov This inhibition is competitive with respect to dihydrosphingosine and noncompetitive towards acyl-CoA. nih.gov The inhibitory effect on ceramide synthesis is observed at higher concentrations (500 nM–5 µM) and appears to be dependent on the length of the acyl-CoA chain. nih.gov Studies have also shown that fingolimod can counteract the upregulation of ceramide synthase CERS2 and, over time, increase the expression of enzymes involved in ceramide-sphingosine turnover, such as CERS4, ASAH1, and ACER3. nih.gov

Furthermore, fingolimod influences the activity of acid sphingomyelinase (A-SMase) , an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. nih.gov This effect is considered indirect and results in a cumulative increase in the proteolytic degradation of the enzyme. nih.gov By reducing A-SMase activity, fingolimod can decrease the production of certain cellular vesicles and inflammatory mediators. nih.gov

Interaction with Other Molecular Targets

Beyond the sphingolipid pathway, fingolimod and its phosphorylated form interact with a range of other intracellular targets, contributing to its pharmacological profile. nih.gov

Histone Deacetylases (HDACs): The active, phosphorylated form of fingolimod can enter the cell nucleus, where it has been found to bind to and inhibit class I HDACs. nih.govnih.gov This inhibition leads to enhanced histone acetylation, which can modify gene expression programs associated with memory and learning. nih.gov

Transient Receptor Potential Melastatin 7 (TRPM7): Fingolimod is a potent inhibitor of TRPM7, a unique channel-kinase crucial for various physiological functions. wikipedia.orgnih.gov The unphosphorylated form of fingolimod inhibits TRPM7 with a potency similar to sphingosine, while the phosphorylated form has no effect. nih.gov This interaction is believed to mediate some of the S1P-independent effects of the drug. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): Research has demonstrated that unphosphorylated fingolimod directly and specifically inhibits cPLA2α at picomolar concentrations. nih.gov This inhibition prevents the release of arachidonic acid and the subsequent secretion of thromboxanes and prostaglandins, independent of S1P receptors. nih.gov

Protein Phosphatase 2A (PP2A): Fingolimod is recognized as a potent activator of PP2A, a tumor suppressor enzyme that is often inactivated in various cancers. nih.govresearchgate.net The non-phosphorylated form of fingolimod mediates this effect, which is dependent on its interaction with the PP2A inhibitor SET. nih.govnih.gov This activation of PP2A can induce the inactivation and downregulation of oncogenes. nih.gov

14-3-3 Proteins: The unphosphorylated form of fingolimod has been shown to directly interact with pro-survival 14-3-3 proteins. oncotarget.comnih.gov Similar to the natural lipid sphingosine, fingolimod binding renders 14-3-3 proteins susceptible to phosphorylation at the dimer interface, an event that disrupts their structure and abolishes their pro-survival signaling. oncotarget.comnih.govadelaide.edu.au This interaction is considered part of the molecule's anti-cancer activity. oncotarget.com

Table 1: S1P Receptor-Independent Molecular Targets of Fingolimod
Molecular TargetForm of FingolimodObserved EffectReference
Ceramide Synthase 2UnphosphorylatedInhibition nih.gov
Histone Deacetylases (Class I)PhosphorylatedInhibition nih.gov
TRPM7UnphosphorylatedInhibition wikipedia.orgnih.gov
cPLA2αUnphosphorylatedInhibition nih.gov
Protein Phosphatase 2A (PP2A)UnphosphorylatedActivation nih.govnih.gov
14-3-3 ProteinsUnphosphorylatedDisruption of Dimerization oncotarget.comnih.gov

Cellular Effects in In Vitro Systems

The molecular interactions of this compound's parent compound, fingolimod, translate into a variety of effects on different cell types in laboratory settings. These effects are observed in immune cells as well as other cell types and are central to its therapeutic potential.

Regulation of Immune Cell Trafficking Mechanisms

A primary and well-established effect of fingolimod is the sequestration of lymphocytes. frontiersin.org The active, phosphorylated form of fingolimod acts as a functional antagonist of the S1P1 receptor on lymphocytes. researchgate.net Activation of S1P1 by fingolimod-phosphate leads to the internalization and degradation of the receptor. researchgate.net This loss of S1P1 from the cell surface prevents lymphocytes from being able to exit secondary lymphoid organs, effectively trapping them and reducing the number of circulating T and B cells. researchgate.netnih.gov This lymphocyte sequestration is a key mechanism behind its immunomodulatory effects. nih.gov

Influence on Macrophage Polarization and Cytokine Release

Fingolimod has been shown to influence the behavior of macrophages, key cells in the inflammatory response. It can shift macrophages towards an anti-inflammatory M2 phenotype. nih.govwikipedia.org This polarization is mediated, in part, by the inhibition of the TRPM7 channel. wikipedia.org By promoting the M2 phenotype, fingolimod can reduce the production of inflammatory mediators and enhance anti-inflammatory responses. nih.gov For instance, treatment with fingolimod can interfere with S1PR3 signaling, leading to reduced production of reactive oxygen species (ROS) and enhanced M2 polarization. nih.gov

Impact on Cell Survival, Apoptosis, and Proliferation Pathways

Fingolimod exhibits significant effects on fundamental cellular processes such as survival, programmed cell death (apoptosis), and proliferation. Its interaction with 14-3-3 proteins is a key example of its pro-apoptotic activity. nih.gov By disrupting the pro-survival function of 14-3-3 proteins, fingolimod can induce apoptosis. oncotarget.comadelaide.edu.au This effect is particularly relevant to its potential anti-cancer properties. oncotarget.com Furthermore, the activation of PP2A by fingolimod can impair the clonogenic potential of malignant cells and induce their inactivation. nih.gov In some cancer cell lines, fingolimod has been shown to suppress proliferation by down-regulating the protein levels and transactivating function of the oncoprotein YAP. srce.hr

Table 2: In Vitro Cellular Effects of Fingolimod
Cellular ProcessCell TypeObserved EffectUnderlying MechanismReference
Immune Cell TraffickingLymphocytesInhibition of egress from lymph nodes (sequestration)S1P1 receptor internalization and degradation nih.govresearchgate.net
Macrophage PolarizationMacrophagesShift towards anti-inflammatory M2 phenotypeTRPM7 inhibition, interference with S1PR3 signaling nih.govwikipedia.org
ApoptosisVarious, including cancer cellsInduction of apoptosisDisruption of 14-3-3 protein function oncotarget.comnih.gov
ProliferationHepatocellular carcinoma cellsSuppression of proliferationDown-regulation of YAP protein srce.hr
Cell SurvivalJak2-driven malignant cellsImpaired clonogenic potentialActivation of PP2A nih.gov

Neurotrophic Factor Expression Modulation (e.g., BDNF)

This compound has been shown to exert significant influence on the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). This modulation is a key aspect of its neuroprotective effects observed in various preclinical models of neurological disorders. The upregulation of BDNF is considered a crucial mechanism contributing to the therapeutic potential of Fingolimod beyond its well-established immunomodulatory actions.

Research indicates that Fingolimod enhances the synthesis and secretion of BDNF in a variety of cell types within the central nervous system (CNS). In vitro studies have demonstrated this effect in primary mouse cortical neurons, microglia, Schwann cells, and oligodendrocytes. nih.gov This broad cellular activity suggests a robust and multifaceted impact on the neurotrophic environment of the CNS.

The molecular mechanisms underlying Fingolimod-induced BDNF enhancement are multifaceted. One proposed pathway involves the inhibition of histone deacetylases (HDACs). nih.gov Fingolimod has been reported to act as an HDAC inhibitor, leading to increased histone H3 acetylation at the BDNF promoter region in oligodendroglial cell lines, which in turn boosts BDNF expression. nih.gov Furthermore, the activation of the MAPK/ERK1/2 signaling pathway is another identified mechanism through which Fingolimod promotes BDNF levels and counteracts neurotoxicity. researchgate.net

In vivo studies have substantiated these cellular findings. In animal models of multiple sclerosis, treatment with Fingolimod led to an increase in BDNF levels, which was associated with protection against brain tissue atrophy. frontiersin.org Similarly, in a mouse model of Rett syndrome, Fingolimod was shown to counteract neuronal death in a BDNF-dependent manner and regulate the architecture of hippocampal neurons. researchgate.netfrontiersin.orgnih.gov Studies on mouse models of Parkinson's disease have also demonstrated that Fingolimod can reduce synucleinopathy and improve behavioral outcomes by increasing BDNF levels. frontiersin.org

Moreover, clinical studies in patients with multiple sclerosis have revealed that treatment with Fingolimod significantly increases the secretion of BDNF from T cells. frontiersin.orgnih.gov This suggests that the neuroprotective effects of Fingolimod therapy may, in part, be mediated by the enhanced production of BDNF by immune cells that are still present in the bloodstream of treated patients. nih.gov

The following table summarizes key research findings on the modulation of BDNF by Fingolimod:

Study ModelKey FindingsProposed MechanismReference
Patients with Multiple SclerosisSignificantly increased BDNF secretion from T cells after 6 and 12 months of therapy.Contribution to neuroprotective effects. frontiersin.orgnih.gov
Mouse Model of Rett SyndromeCounteracted NMDA-induced neuronal death in a BDNF-dependent manner.Regulation of dendritic architecture and morphology. frontiersin.orgnih.gov
Mouse Models of Parkinson's DiseaseReduced synucleinopathy and improved behavior.Increased BDNF levels. frontiersin.org
Primary Hippocampal NeuronsRegulated dendritic architecture, spine density, and morphology; upregulated c-Fos and pERK1/2 expression.BDNF-dependent mechanism. nih.gov
OLN-93 Oligodendroglial Cell LineIncreased histone H3 acetylation at the BDNF promoter and increased BDNF expression.Histone deacetylase (HDAC) inhibition. nih.gov
Cultured NeuronsPromoted BDNF levels and inhibited NMDA-mediated neurotoxicity.MAPK signaling pathway. researchgate.net

Preclinical Pharmacodynamics and Pharmacokinetics in Non Human Models

In Vitro Pharmacodynamic Characterization of Ethyl Fingolimod (B1672674) Hydrochloride

The in vitro assessment of Ethyl Fingolimod Hydrochloride has centered on its immunomodulatory capabilities and its broader biological activities beyond its primary targets.

Cell-Based Functional Assays for Immunomodulation

In laboratory settings, the immunomodulatory effects of this compound are primarily evaluated through cell-based functional assays. A key mechanism of action for Fingolimod and its analogs is the modulation of sphingosine-1-phosphate (S1P) receptors. These receptors play a critical role in lymphocyte trafficking.

Studies have demonstrated that the active phosphorylated form of Fingolimod acts as a functional antagonist of S1P receptors on lymphocytes. This functional antagonism prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and cause inflammation. While specific data on this compound is limited, it is hypothesized to act through a similar mechanism, requiring intracellular phosphorylation to become active. The potency and efficacy of this modulation are key parameters assessed in these assays.

Assessment of Biological Activities Beyond S1P Receptor Modulation

Beyond its well-established role in S1P receptor modulation, research has explored other potential biological activities of Fingolimod and its derivatives. These investigations aim to uncover additional mechanisms that could contribute to its therapeutic effects. For instance, studies have suggested that Fingolimod may have direct effects on various cell types within the central nervous system, including neurons, astrocytes, and oligodendrocytes.

In Vivo Pharmacological Studies in Animal Models

To understand the effects of this compound in a whole-organism context, various animal models are employed. These studies are essential for evaluating the compound's efficacy in disease models and its pharmacokinetic profile, including its ability to penetrate the central nervous system.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) and Other Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. In EAE models, Fingolimod has been shown to be highly effective in reducing disease severity. It achieves this by sequestering pathogenic lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system and subsequent demyelination and axonal damage. It is anticipated that this compound would exhibit similar efficacy in these models, although specific studies on this particular salt form are not widely published.

Investigation of Central Nervous System Penetration and Direct Effects (e.g., Neuroprotection, Remyelination Promotion)

A critical aspect of the in vivo pharmacology of Fingolimod and its analogs is their ability to cross the blood-brain barrier and exert direct effects within the central nervous system. Once in the CNS, the active, phosphorylated form of the drug can interact with S1P receptors on neural cells. This interaction is thought to contribute to neuroprotective effects and potentially promote remyelination. The lipophilic nature of Fingolimod facilitates its CNS penetration.

Exploration of Non-Immunological Preclinical Applications (e.g., Anti-fungal activity, Anti-cancer properties)

Emerging preclinical research has begun to explore the potential of Fingolimod and its derivatives in non-immunological applications. Some studies have suggested that these compounds may possess anti-fungal and anti-cancer properties. The mechanisms underlying these potential effects are still under investigation but may involve pathways independent of S1P receptor modulation.

Structure Activity Relationship Sar and Rational Design of Analogues

Correlations Between Chemical Structure and S1P Receptor Activity

The biological activity of Fingolimod (B1672674) and its analogues is intrinsically linked to three key structural components: a polar head group, a hydrophobic tail, and a linker region. The polar head, typically an amino alcohol, is crucial for mimicking the endogenous ligand, sphingosine (B13886). For the compound to be active, this head group must undergo phosphorylation in vivo by sphingosine kinases, particularly Sphingosine Kinase 2. This phosphorylation to the corresponding phosphate (B84403) ester is a prerequisite for potent binding to the S1P receptors.

The hydrophobic tail, in the case of Fingolimod, an octyl-substituted phenyl group, is responsible for anchoring the molecule within a hydrophobic pocket of the S1P receptor. The length and nature of this aliphatic chain significantly influence the potency and subtype selectivity of the compound. The phenyl ring within this tail contributes to the rigidity of the molecule, which is a key feature for effective receptor interaction.

Impact of the Ethyl Group on Receptor Selectivity, Potency, and Pharmacokinetic Properties

The ethyl group in Ethyl Fingolimod Hydrochloride, as part of the phenethyl linker, is a critical determinant of the molecule's spatial orientation within the S1P receptor binding pocket. While direct and systematic studies exclusively modifying this ethyl linker are not extensively documented in publicly available research, its impact can be inferred from broader SAR studies on Fingolimod analogues.

The two-carbon length of the ethyl spacer is considered optimal for bridging the polar head and the hydrophobic tail, allowing them to engage with their respective binding subsites within the S1P1 receptor. Shortening or lengthening this linker could lead to a suboptimal fit, potentially reducing potency. For instance, a shorter carbon linker between the aromatic ring and the polar head has been explored in some derivatives, and while not always leading to a decrease in activity, it highlights the sensitivity of the receptor to the spatial arrangement of the key interacting moieties.

Design and Synthesis of Novel this compound Analogues with Enhanced Profiles

The quest for S1P receptor modulators with improved therapeutic profiles has led to the design and synthesis of numerous novel analogues of Fingolimod. A primary goal has been to enhance selectivity for the S1P1 receptor subtype, as activation of other subtypes, particularly S1P3, has been associated with certain adverse effects.

One successful strategy has been the modification of the polar head group. For example, the synthesis of morpholino analogues of Fingolimod, such as ST-1893 and ST-1894, has resulted in compounds with a selective S1P1 activation profile. nih.govnih.gov These compounds demonstrated functional antagonism at the S1P1 receptor and showed efficacy in preclinical models. nih.gov

Another approach involves the synthesis of derivatives based on natural products that share structural similarities with Fingolimod. Serinolamide A, a marine natural product, has a long lipophilic chain and a polar head group. The synthesis of serinolamide derivatives incorporating the phenyl ring moiety of Fingolimod has yielded compounds with potent S1P1 receptor agonist activity. sigmaaldrich.com

The table below summarizes the S1P1 receptor activity of some novel Fingolimod analogues:

CompoundModificationS1P1 Receptor ActivityReference
ST-1893 Morpholine ring in polar headSelective S1P1 agonist nih.gov
ST-1894 Morpholine ring in polar headSelective S1P1 agonist nih.gov
Compound 19 (Serinolamide derivative) Phenyl ring introductionEfficacy of 147% compared to FTY720-phosphate sigmaaldrich.com
Compound 21 (Serinolamide derivative) Phenyl ring introductionEfficacy >80% compared to FTY720-phosphate sigmaaldrich.com

Computational Chemistry and Molecular Modeling Approaches

Computational tools have become indispensable in the rational design of this compound analogues. These methods provide insights into the molecular interactions between the ligands and their target receptors, guiding the synthesis of new compounds with desired properties.

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a receptor. For Fingolimod and its analogues, docking studies have been performed using the crystal structure of the S1P1 receptor. scripps.edu These studies have confirmed that the phosphorylated form of Fingolimod binds to the receptor with high affinity. scripps.edu

The docking poses reveal that the protonated amine of the polar head group forms key hydrogen bonds with specific residues in the receptor, while the hydrophobic tail inserts into a pocket formed by aromatic and aliphatic amino acid residues. scripps.edu Binding free energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can provide a quantitative estimate of the binding affinity. For instance, in one study, the calculated binding energies for identified potent and selective S1P1 agonists were in the range of -67.44 to -85.93 kcal/mol. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods, which consider the three-dimensional properties of molecules, have been applied to S1P1 receptor agonists.

These studies generate predictive models that can be used to estimate the activity of newly designed compounds before their synthesis. For a series of 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists, a GRIND-based 3D-QSAR model was developed. nih.gov This model highlighted the importance of specific molecular interaction fields (DRY-N1 and DRY-O) for the potency and selectivity of these compounds towards the S1P1 receptor. nih.gov Such models are valuable tools for the virtual screening of chemical libraries to identify novel S1P1 agonists.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and the stability of interactions over time. MD simulations of Fingolimod analogues bound to the S1P1 receptor have been performed to understand the structural basis of their activity.

These simulations, which can be run for tens of nanoseconds, show that the ligand-receptor complexes are structurally stable. researchgate.net They can also reveal subtle differences in the binding modes and interaction patterns of various analogues, which can explain their different selectivity and potency profiles. By analyzing the trajectory of the simulation, researchers can identify key residues that are crucial for maintaining the binding of the ligand and for the activation of the receptor.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of pharmaceutical compounds like Ethyl Fingolimod (B1672674) Hydrochloride. It enables the separation of complex mixtures into individual components, which is critical for assessing purity and quantifying the active ingredient.

High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a widely used technique for the routine analysis and quality control of Fingolimod and its analogs. These methods are valued for their robustness, precision, and ability to separate the main compound from process-related impurities and degradation products. nih.govderpharmachemica.comsepscience.com

The development of a stability-indicating HPLC method is crucial. Such methods are validated by subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to ensure that all potential degradation products are effectively separated from the parent peak. nih.govderpharmachemica.com For instance, studies on Fingolimod have shown significant degradation under acidic stress conditions, with degradation products being well-resolved from the main peak. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation. Various methods have been developed utilizing different stationary phases (e.g., C8, C18), mobile phase compositions, and column temperatures to achieve optimal separation. nih.govderpharmachemica.comcbijournal.com The mobile phase typically consists of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govderpharmachemica.comijpcbs.com Gradient elution is often employed to resolve a wide range of impurities with different polarities. derpharmachemica.comsepscience.com Detection is commonly performed at wavelengths around 220 nm, where the analyte exhibits significant absorbance. derpharmachemica.comcbijournal.com

Stationary Phase (Column)Mobile PhaseFlow RateDetection WavelengthReference
Nova-Pak C850 mM KH2PO4 (pH 3.0) and Acetonitrile (45:55, v/v)1.0 mL/minNot Specified nih.gov
Inertsil ODS 3VBuffer (KH2PO4 and 1-Octane sulfonic acid sodium salt, pH 3.0) and Acetonitrile/Water (90:10, v/v) [Gradient]1.2 mL/min220 nm derpharmachemica.com
ODS Column (4.6 x 250mm, 5µ)Phosphate buffer and Acetonitrile (40:60, v/v)1.0 mL/min260 nm ijpcbs.com
Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm)0.1% Phosphoric acid in water and Acetonitrile [Gradient]Not SpecifiedNot Specified sepscience.com
Sunfire C18 (250 x 4.6 mm, 5 µm)Buffer (0.1% Triethylamine in water, pH 3.0) and Acetonitrile (35:65 v/v)Not Specified220 nm cbijournal.com

For the quantification of Ethyl Fingolimod Hydrochloride at very low concentrations, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govwalshmedicalmedia.com Its high sensitivity and selectivity allow for the detection of picogram-per-milliliter (pg/mL) levels of the analyte. nih.gov

These bioanalytical methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the matrix (e.g., blood or plasma). nih.govwalshmedicalmedia.com An isotopically labeled internal standard, such as Fingolimod-d4, is often used to ensure high accuracy and precision. nih.govwalshmedicalmedia.comnih.gov

Chromatographic separation is achieved using reverse-phase columns, followed by detection with a tandem mass spectrometer. nih.govnih.gov The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). walshmedicalmedia.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, which provides excellent selectivity and minimizes matrix effects. walshmedicalmedia.commdpi.com Validated methods for Fingolimod have demonstrated linearity over a wide concentration range, for example, from 5-2500 pg/mL in human blood or 0.3-150 ng/mL in human plasma. nih.govmdpi.com

Sample MatrixExtraction MethodChromatographic ColumnIonization ModeMRM Transition (m/z)Linearity RangeReference
Human BloodProtein Precipitation & Solid-Phase ExtractionKinetex biphenyl (B1667301) (100 × 4.6 mm, 2.6 μm)Positive IonNot Specified5–2500 pg/mL nih.gov
Human PlasmaProtein PrecipitationNot SpecifiedNot SpecifiedNot Specified0.3–150 ng/mL mdpi.com
Whole BloodLiquid-Liquid ExtractionFortis UniverSil CyanoPositive Ion (MRM)308.4 → 255.312–1200 pg/mL walshmedicalmedia.com
Whole BloodProtein PrecipitationBEH C18 (100 × 2.1 mm, 1.7 μm)Electrospray Ionization (ESI)Not SpecifiedNot Specified nih.gov
Rat PlasmaProtein PrecipitationXBridge C18 (150×4.6mm, 5μm)Positive IonNot Specified0.1-100 ng/mL nih.gov

Like many pharmaceutical molecules, analogs of Fingolimod can possess chiral centers, meaning they can exist as enantiomers (non-superimposable mirror images). nih.govgcms.cz Since different enantiomers can have distinct pharmacological or toxicological properties, it is a regulatory requirement to control the enantiomeric purity of a chiral drug substance. nih.gov

Chiral chromatography is the definitive technique for separating and quantifying enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for this purpose. mdpi.com The separation relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase.

For conformationally constrained analogues of Fingolimod, chiral HPLC has been successfully used to separate all four possible isomers. nih.gov A study utilized a Chiralpak AD column with a mobile phase consisting of heptane (B126788) and a methanol/ethanol mixture, modified with diethylamine, to achieve this separation. nih.gov This demonstrates the capability of chiral chromatography to resolve closely related stereoisomers, which is essential for ensuring the stereochemical integrity of this compound.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying any unknown impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For Fingolimod and its related substances, NMR has been used extensively for characterization. derpharmachemica.comderpharmachemica.com ¹H NMR spectra provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons). For example, characteristic signals for the aromatic protons, the alkyl chain, and the propanediol (B1597323) moiety can be readily identified. derpharmachemica.com ¹³C NMR provides complementary information by showing signals for each unique carbon atom in the molecule. derpharmachemica.com This detailed structural information is vital for confirming the identity of this compound and for characterizing process impurities and degradation products. derpharmachemica.com

Table of Representative ¹³C NMR Chemical Shifts for a Fingolimod Analog Backbone:

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)Reference
Aromatic Carbons128.0 - 139.7 derpharmachemica.com
-CH2OH Carbons60.3 - 60.9 derpharmachemica.com
Alkyl Chain Carbons13.9 - 34.7 derpharmachemica.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments.

HRMS is a critical tool for confirming the identity of this compound and for identifying unknown impurities. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the identity of a compound can be confirmed with a high degree of confidence. acs.org For example, in the characterization of a new Fingolimod derivative, HRMS-ESI was used to confirm the elemental composition, where the calculated mass for the protonated molecule [M+H]⁺ was 400.0760 and the found mass was 400.0760. acs.org This level of accuracy is invaluable during process development and stability studies to identify by-products and degradants.

Spectrofluorometric Analysis

Spectrofluorometry has emerged as a sensitive and cost-effective technique for the determination of Fingolimod Hydrochloride. Research has demonstrated the successful application of this method based on the formation of a binary complex. One such method involves the interaction between the primary amino group of Fingolimod and Eosin Y. This interaction leads to a quenching of the native fluorescence of Eosin Y, which can be measured. The analysis is performed by exciting the complex at 525 nm and measuring the emission at 575 nm. This method has shown a linear relationship between fluorescence and concentration in the range of 0.1 to 1.0 µg/mL.

Another novel spectrofluorimetric approach involves fluorescence derivatization with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). This reaction creates a highly fluorescent derivative that can be quantified with greater sensitivity. The optimal conditions for this method involve an excitation wavelength of 475 nm and an emission wavelength of 540 nm. This derivatization technique has demonstrated a broad linearity range from 1 to 100 ng/mL, showcasing its suitability for quantifying low concentrations of the compound.

ParameterMethod 1: Eosin Y ComplexMethod 2: NBD-Cl Derivatization
Principle Quenching of Eosin Y native fluorescenceFormation of a fluorescent derivative
Excitation Wavelength 525 nm475 nm
Emission Wavelength 575 nm540 nm
Linearity Range 0.1 - 1.0 µg/mL1 - 100 ng/mL

Validation of Analytical Methods According to Academic Guidelines

The validation of analytical methods for Fingolimod Hydrochloride is critical to ensure the reliability and accuracy of results. Following the guidelines established by the International Council for Harmonisation (ICH), various methods, predominantly High-Performance Liquid Chromatography (HPLC) and spectrofluorometry, have been rigorously validated.

Specificity: The specificity of the analytical methods is demonstrated by their ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. In stability-indicating HPLC methods, specificity is confirmed by resolving the Fingolimod peak from peaks of products generated during forced degradation studies. nih.govnih.gov

Linearity: Linearity is established by analyzing a series of dilutions of the analyte and demonstrating a proportional relationship between concentration and the analytical signal. A variety of linear ranges have been established for Fingolimod Hydrochloride depending on the method. nih.govscilit.comnih.govresearchgate.net

Accuracy: The accuracy of a method is determined by measuring the closeness of the test results to the true value. This is often assessed through recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For Fingolimod Hydrochloride, accuracy studies have consistently shown high recovery rates, typically within the 98-102% range, across different concentration levels. scilit.comdntb.gov.uanih.gov

Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Studies on Fingolimod Hydrochloride have reported low %RSD values for both intra-day (repeatability) and inter-day (intermediate precision) analyses, often well below the 2% threshold, indicating high precision. nih.govnih.govresearchgate.netdntb.gov.ua

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC methods, this can include changes in mobile phase composition, pH, flow rate, and column temperature. The analytical methods developed for Fingolimod Hydrochloride have been shown to be robust, yielding consistent results despite minor variations in these parameters. nih.govscilit.comnih.govdntb.gov.ua

Validation ParameterHPLC MethodsSpectrofluorometric Methods
Specificity Able to resolve drug from degradation products and excipients. nih.govnih.govresearchgate.netConfirmed against potential interfering substances.
Linearity Ranges reported: 0.125-20 µg/mL nih.gov, 40-120 µg/mL scilit.com, 5-25 µg/mL nih.gov, 12.5-75 µg/mL researchgate.netRanges reported: 0.1-1.0 µg/mL, 1-100 ng/mL
Accuracy (% Recovery) 99.7-99.9% scilit.com, 92.9-98.3% dntb.gov.ua, 98.5-99.3% nih.govAccepted accuracy demonstrated.
Precision (%RSD) <2% nih.govresearchgate.netdntb.gov.ua, 0.6-1.2% nih.govAccepted precision demonstrated.
Robustness Method remains unaffected by minor changes in flow rate, pH, mobile phase composition. nih.govscilit.comnih.govdntb.gov.uaMethod stable against small variations in experimental conditions.

Quantitative Analysis in Biological Matrices (Non-Human)

The quantification of Fingolimod Hydrochloride in non-human biological matrices is essential for preclinical pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity.

A selective and high-throughput LC-MS/MS method was developed and validated for the simultaneous quantification of fingolimod in rat plasma. nih.gov This method utilized a protein precipitation extraction technique followed by analysis on a C18 column. nih.gov The method was validated over a concentration range of 0.1-100 ng/mL, with intra- and inter-batch precision (%CV) being less than 13.4% and accuracy within ±6.5%. nih.gov This validated method was successfully applied to a pharmacokinetic study in rats following oral administration. nih.gov

Another study focused on incurred sample reanalysis in rat whole blood, addressing the challenge of the interconversion of fingolimod and its active metabolite, fingolimod phosphate. nih.gov An LC-MS/MS method was developed where the ex vivo analyte interconversion was controlled by lysing the blood cells, ensuring reproducible and accurate quantification for pharmacokinetic assessments in rats. nih.gov Furthermore, LC-MS/MS methods have also been successfully used for the determination of Fingolimod and its phosphate metabolite in murine intracellular compartments, highlighting the method's versatility in analyzing different types of non-human biological samples.

MatrixAnimal ModelAnalytical MethodKey Findings
Plasma RatLC-MS/MSLinearity: 0.1-100 ng/mL; Precision (%CV): <13.4%; Accuracy: within ±6.5%. Successfully applied to pharmacokinetic studies. nih.gov
Whole Blood RatLC-MS/MSMethod developed to control for ex vivo interconversion of fingolimod and its phosphate metabolite, ensuring accurate pharmacokinetic data. nih.gov
Intracellular Compartments MurineLC-MS/MSMethod capable of quantifying the compound within cellular components.
Spinal Cord Tissue MurineLC-MSMethod used to measure levels of related compounds (S1P) in homogenized spinal cord tissue to study the drug's mechanism of action. scilit.com

Drug Discovery and Preclinical Development Strategies for Ethyl Fingolimod Hydrochloride

Target-Based Drug Discovery Approaches for S1PR Modulators

The journey of S1P receptor modulators began with the identification of the five S1P receptor subtypes (S1P1-5) as critical therapeutic targets. nih.govnih.gov These G protein-coupled receptors (GPCRs) are central to regulating numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into the circulatory system. nih.govnih.gov The discovery that fingolimod (B1672674) modulates S1P receptors accelerated drug discovery in this field, establishing a target-based approach for developing new chemical entities. nih.govkoreascience.kr

The primary mechanism of action involves the modulation of the S1P1 receptor. neurologylive.com Agonism at the S1P1 receptor on lymphocytes causes the receptor to be internalized and degraded, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes. nih.govpatsnap.com This functional antagonism effectively sequesters lymphocytes, preventing their migration to sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis. nih.govresearchgate.net

Target-based discovery for new S1PR modulators like a potential Ethyl Fingolimod Hydrochloride would involve:

High-Throughput Screening (HTS): Screening large chemical libraries for compounds that bind to and activate S1P1 receptors.

Structure-Based Drug Design: Utilizing the crystal structure of the S1P1 receptor to design molecules that fit precisely into the active site, aiming for high affinity and selectivity. frontiersin.org

Fragment-Based Screening: Identifying small chemical fragments that bind to the receptor and then growing or combining them to create a potent lead compound.

The overarching goal is to identify molecules that effectively modulate the S1P1 receptor to achieve the desired immunomodulatory effect. researchgate.net

Lead Optimization Strategies for Improved Preclinical Efficacy

Following the identification of a lead compound, the lead optimization phase aims to refine its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. The development of second-generation S1P receptor modulators has been driven by the need to improve upon the profile of the non-selective first-in-class drug, fingolimod. nih.gov

Key optimization strategies include:

Improving Receptor Selectivity: Fingolimod binds to S1P1, S1P3, S1P4, and S1P5 receptors. patsnap.compatsnap.com Activation of the S1P3 receptor has been linked in preclinical rodent models to transient bradycardia. nih.gov Therefore, a primary optimization goal is to design molecules with high selectivity for S1P1 over S1P3 to mitigate potential cardiovascular effects. researchgate.netnih.gov

Enhancing Potency: Modifications are made to the molecule's structure to increase its binding affinity for the S1P1 receptor, allowing for lower effective doses.

Optimizing Pharmacokinetic Profile: This involves tuning the molecule's properties to achieve desirable absorption, distribution, metabolism, and excretion (ADME) characteristics, such as oral bioavailability and an appropriate half-life. nih.gov Newer modulators have been developed with shorter half-lives, allowing for a faster reversal of lymphopenia upon discontinuation. researchgate.net

The table below illustrates the conceptual evolution from a non-selective to a selective S1P receptor modulator.

FeatureFirst-Generation (e.g., Fingolimod)Second-Generation (Optimized Lead)Optimization Goal
Receptor Selectivity Non-selective (S1P1, S1P3, S1P4, S1P5)Selective (Primarily S1P1 and/or S1P5)Reduce off-target effects, particularly S1P3-mediated bradycardia. nih.gov
Pharmacokinetics Long half-life (6-9 days). nih.govOften shorter half-lives.Faster immune system reconstitution after drug cessation. researchgate.net
Mechanism Prodrug requiring in vivo phosphorylation. tandfonline.comOften direct-acting compounds.More predictable pharmacology.

Advanced Prodrug Design Principles Applied to this compound

Fingolimod itself is a prodrug; it requires phosphorylation by sphingosine (B13886) kinase 2 (SphK2) in vivo to form the active metabolite, fingolimod-phosphate. tandfonline.combrieflands.comnih.gov This active moiety is responsible for binding to the S1P receptors. The design of an analogue like this compound would leverage advanced prodrug principles to control its pharmacological activity.

The efficiency of the conversion from the prodrug to the active phosphorylated form is a critical determinant of efficacy. For a hypothetical this compound, where an ethyl group might be attached (e.g., as an ether or ester), the design would focus on how this modification influences its interaction with metabolizing enzymes.

Metabolic Activation: The structure would be designed to be a substrate for specific enzymes, like SphK2, to ensure efficient phosphorylation. The ethyl group's position and nature would be critical in either facilitating or sterically hindering the phosphorylation of the primary hydroxyl groups necessary for activity.

Control of Pharmacokinetics: Prodrug strategies can be used to modify a drug's physicochemical properties, such as lipophilicity, to improve oral bioavailability. semanticscholar.org Fingolimod has high oral bioavailability (>90%). nih.gov Any modification, such as the addition of an ethyl group, would be evaluated to ensure it maintains or enhances absorption and leads to predictable systemic exposure of both the prodrug and its active phosphate (B84403) metabolite. drugbank.com

Stability: Novel prodrugs of fingolimod have been investigated to improve stability. For instance, phosphoramidate (B1195095) "ProTide" analogues were explored, though initial attempts with fingolimod itself showed poor stability. cardiff.ac.uk This highlights the challenge of creating stable yet efficiently converted prodrugs.

A key goal in modern drug development is to maximize therapeutic effects at the target site while minimizing systemic exposure and off-target effects. In preclinical research, various strategies are explored to achieve selective delivery.

"Soft Drug" Design: One approach is the design of "soft drugs," which are active compounds that exert their effect locally (e.g., topically in the skin or lungs) and are designed to be rapidly metabolized into inactive forms upon entering systemic circulation. nih.gov This strategy could be applied to an S1P modulator intended for inflammatory skin diseases, allowing it to act on S1P1 receptors in the skin while preventing systemic immunosuppression. nih.gov

Targeted Prodrugs: A prodrug could be designed to be selectively activated by enzymes that are overexpressed in a specific tissue or cell type. This would concentrate the active drug in the desired location.

Formulation-Based Targeting: Encapsulating the drug in delivery systems like nanoparticles can alter its biodistribution. Preclinical studies with other drugs have shown that nanoparticle formulations can facilitate targeted delivery. nih.gov

Preclinical Formulation Development for Enhanced Pharmacokinetics (e.g., Nasal Delivery Systems in Animal Models)

The route of administration and formulation are critical for optimizing a drug's pharmacokinetic profile. While oral delivery is common for systemic effects, alternative routes are explored in preclinical models to achieve different therapeutic outcomes.

Intranasal delivery, for example, is being investigated as a non-invasive method to either deliver drugs directly to the central nervous system (bypassing the blood-brain barrier) or for localized treatment of respiratory conditions. aptar.com In preclinical animal models of airway inflammation, intranasal administration of an S1P modulator was shown to inhibit lymphocyte accumulation in bronchoalveolar lavage fluid. nih.gov

Development of a nasal formulation for a compound like this compound would involve:

Formulation Type: Choosing between a liquid spray or a dry powder formulation. Powder formulations can offer better stability for sensitive molecules. aptar.com

Particle Engineering: For powder formulations, ensuring the particle size is appropriate for nasal deposition.

Use of Excipients: Including permeation enhancers to improve absorption across the nasal mucosa.

Device Selection: Utilizing specialized devices, such as fine mist sprayers, that are compatible with animal models and ensure consistent delivery. aptar.com

These formulation strategies are crucial for evaluating the full therapeutic potential of a new chemical entity in relevant preclinical disease models.

Comparative Preclinical Analysis with Existing S1P Receptor Modulators

A new drug candidate must demonstrate a superior or differentiated profile compared to existing therapies. For this compound, this would involve rigorous comparative analysis against fingolimod and newer, more selective S1P modulators in preclinical settings. The primary animal model for multiple sclerosis is experimental autoimmune encephalomyelitis (EAE), which is used to assess the efficacy of potential treatments. tandfonline.comunipg.it

The table below provides a comparative overview of key preclinical characteristics of several S1P receptor modulators.

CompoundClass/SelectivityEfficacy in EAE ModelsPreclinical Cardiovascular ProfileKey Differentiator
Fingolimod Non-selective S1P1, S1P3, S1P4, S1P5 Modulator nih.govProphylactic and therapeutic efficacy demonstrated in rat and mouse EAE models. tandfonline.comunipg.itBradycardia observed in rodent models, attributed to S1P3 agonism. nih.govFirst-in-class oral agent; established the therapeutic principle. tandfonline.com
Siponimod Selective S1P1, S1P5 Modulator nih.govEffective in suppressing EAE.Reduced potential for bradycardia compared to non-selective compounds due to S1P3 sparing.Developed to have a more selective receptor profile.
Ozanimod Selective S1P1, S1P5 Modulator nih.govresearchgate.netDemonstrated efficacy in EAE models.S1P3 sparing aims to minimize cardiovascular effects.High selectivity for S1P1 and S1P5.
Ponesimod Selective S1P1 Modulator patsnap.comnih.govShown to be effective in preclinical models.S1P3 sparing aims to minimize cardiovascular effects.High selectivity for S1P1.
This compound (Hypothetical)Would require evaluation in EAE models to confirm efficacy.Would be designed for high S1P1/S1P3 selectivity to predict a favorable cardiovascular profile.Potential for differentiation through an optimized prodrug strategy, PK profile, or novel formulation.

This comparative analysis is essential for establishing a rationale for advancing a new compound into clinical development, by highlighting its potential advantages in efficacy or safety over existing agents.

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Remaining Undiscovered Molecular Mechanisms of Action

While the modulation of sphingosine-1-phosphate receptors (S1PRs) is the cornerstone of Fingolimod's efficacy, the complete molecular picture remains partially obscure. tandfonline.com The active metabolite, fingolimod-phosphate, is known to be a nonselective modulator of four out of the five S1P receptor subtypes. tandfonline.com Its principal immunomodulatory effect stems from acting as a functional antagonist on the S1P1 receptor on lymphocytes, causing receptor internalization and degradation. This process traps naïve and central memory T cells in the lymph nodes, preventing their migration into the central nervous system (CNS) and thereby reducing inflammation. tandfonline.comnih.gov

However, there is a growing body of preclinical evidence suggesting direct actions within the CNS that are independent of its peripheral effects on lymphocyte trafficking. scripps.edunih.gov S1P receptors are expressed on various neural cells, and Fingolimod (B1672674) has been shown to cross the blood-brain barrier. tandfonline.comscripps.edu Preclinical studies have demonstrated that Fingolimod can directly affect these cells in ways relevant to neurodegenerative pathologies. unipg.it For instance, it attenuates astrogliosis, promotes oligodendrocyte survival and remyelination, protects neurons from excitotoxic death, and reduces microglial activation. tandfonline.comunipg.it

Future preclinical research must aim to dissect these CNS-specific mechanisms. Key unanswered questions include the precise downstream signaling cascades activated in astrocytes and oligodendrocytes and the long-term consequences of S1PR modulation on neuronal plasticity and repair. The roles of specific receptor subtypes, such as S1P5 which is thought to mediate beneficial CNS effects, versus S1P4, whose function is poorly understood, require further clarification. mdpi.com

Mechanism Current Understanding Areas for Future Elucidation
S1P1R Modulation on Lymphocytes Functional antagonism leads to receptor internalization and sequestration of naïve and central memory T cells in lymph nodes. tandfonline.comnih.govLong-term effects on immune surveillance; detailed impact on specific B cell subsets. tandfonline.com
Direct CNS Effects Crosses the blood-brain barrier; modulates astrocytes, oligodendrocytes, microglia, and neurons to promote repair and reduce neuroinflammation. tandfonline.comscripps.eduSpecific downstream signaling pathways in each CNS cell type; role in synaptic plasticity and cognitive function.
S1P Receptor Subtype Roles S1P1 is key for immunomodulation. S1P5 may have beneficial CNS effects. mdpi.comneurologylive.comThe precise contribution of S1P4 and S1P5 to therapeutic efficacy and potential off-target effects. mdpi.com
Prodrug Activation Fingolimod is phosphorylated by sphingosine (B13886) kinase 2 (SPHK2) into its active form, fingolimod-phosphate. unipg.itRegulation of SPHK2 activity in different tissues and disease states; potential for modulating activation.

Exploration of Novel S1P Receptor-Independent Therapeutic Avenues

Emerging preclinical data indicate that Fingolimod possesses biological activities that are entirely independent of S1P receptor modulation. nih.gov These non-canonical mechanisms open up new therapeutic possibilities beyond its established immunomodulatory role.

One significant S1PR-independent action is the inhibition of class I histone deacetylases (HDACs). nih.gov This epigenetic modulation has been shown in preclinical models to rescue memory deficits, suggesting a potential application in cognitive disorders. nih.gov Another critical pathway involves the activation of protein phosphatase 2A (PP2A), a tumor suppressor. nih.govmdpi.com This finding has prompted investigations into Fingolimod's anti-cancer properties in various experimental models. nih.gov

Furthermore, Fingolimod can directly inhibit other enzymes and channels, including sphingosine kinase 1 (SphK1), an oncoprotein, and the TRPM7 cation channel, which is implicated in neuronal death following ischemic injuries. nih.govfrontiersin.org The compound has also been found to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth. frontiersin.org These diverse, S1PR-independent effects suggest that Fingolimod and its derivatives could be repurposed or redesigned for a range of conditions, from cancer to neurodegenerative diseases characterized by pathological epigenetic changes or neuronal damage.

S1PR-Independent Target/Pathway Observed Preclinical Effect Potential Therapeutic Implication
Histone Deacetylases (HDACs) Inhibition of class I HDACs. nih.govTreatment of cognitive deficits; neuroprotection.
Protein Phosphatase 2A (PP2A) Activation of the tumor suppressor PP2A. nih.govmdpi.comAnti-cancer therapy.
Sphingosine Kinase 1 (SphK1) Inhibition of the oncoprotein SphK1. nih.govAnti-cancer therapy.
TRPM7 Channel Inhibition of the TRPM7 cation channel. frontiersin.orgNeuroprotection in ischemic/hypoxic injuries.
BDNF Expression Enhancement of Brain-Derived Neurotrophic Factor. frontiersin.orgNeuroprotective and neuro-restorative therapies.

Development of Advanced Preclinical Disease Models for Comprehensive Evaluation

The translational success of any compound relies heavily on the predictive power of the preclinical models used in its evaluation. For Fingolimod, the experimental autoimmune encephalomyelitis (EAE) mouse model has been instrumental in demonstrating its efficacy and elucidating its primary immunomodulatory mechanism. tandfonline.comnih.gov However, the EAE model primarily reflects the inflammatory, relapsing-remitting aspects of multiple sclerosis.

A significant challenge in the field is the development of advanced preclinical models that can more accurately recapitulate the progressive stages of neurodegenerative diseases, which are often characterized by chronic, smoldering inflammation and neurodegeneration independent of acute inflammatory attacks. nih.gov Future research necessitates the creation and validation of models that incorporate features such as chronic astrogliosis, progressive axonal loss, and demyelination in the absence of overwhelming peripheral immune cell infiltration.

Furthermore, preclinical studies are beginning to incorporate models with common comorbidities, such as age and atherosclerosis, to better reflect the patient populations. nih.govnih.gov Studies using aged mice or hyperlipidemic mice in stroke models have shown that the effects of Fingolimod can be less robust than in young, healthy animals, highlighting the importance of evaluating therapeutics in more complex and clinically relevant settings. nih.gov The development of sophisticated human-derived models, such as brain organoids or "disease-in-a-dish" platforms using patient-derived induced pluripotent stem cells (iPSCs), will also be crucial for evaluating the direct CNS effects of Fingolimod and its analogs.

Model Type Current Application Future Directions/Requirements
EAE Models Standard for evaluating anti-inflammatory effects in MS-like disease. tandfonline.comnih.govDevelop variants that better model progressive neurodegeneration and remyelination failure.
Genetic Models S1P1R knock-out mice used to confirm receptor-specific mechanisms. tandfonline.comGeneration of cell-specific conditional knockouts to dissect CNS effects; models with humanized S1PRs.
Comorbidity Models Stroke models in aged or atherosclerotic (ApoE-/-) mice. nih.govnih.govIntegration of metabolic syndrome, chronic infections, or other age-related factors into neurodegenerative models.
In Vitro/Ex Vivo Models Organotypic slice cultures to study myelination. scripps.eduAdvanced 3D human iPSC-derived brain organoids and assembloids to model complex cell interactions and disease pathology.

Investigation of Combination Therapies in Preclinical Settings

Given the multifaceted nature of many complex diseases, combination therapies that target distinct pathological pathways are a promising strategy. Preclinical investigation into combining Fingolimod with other therapeutic modalities is an emerging area of research aimed at achieving synergistic effects and enhanced efficacy, particularly in chronic disease states.

A compelling example comes from preclinical studies in the EAE model, where the combination of Fingolimod and mesenchymal stem cells (MSCs) resulted in synergistic clinical benefits. nih.gov This combination treatment led to a more significant reduction in CNS inflammation and axonal loss compared to either treatment alone. nih.gov The study also demonstrated that Fingolimod did not impair the fundamental properties of MSCs and, in fact, promoted their migratory and proliferative abilities, suggesting a positive interaction between the two therapies. nih.gov

These findings support the rationale for future preclinical studies exploring other combinations. Potential partners for Fingolimod could include agents that specifically promote remyelination, enhance neuroprotection through different mechanisms (e.g., anti-oxidants), or target different aspects of the immune system, such as innate immunity or B-cell pathology. The goal of these preclinical combination studies is to identify synergies that could translate into more potent and comprehensive treatments for progressive and refractory diseases.

Combination Therapy Preclinical Model Key Findings Rationale/Future Potential
Fingolimod + Mesenchymal Stem Cells (MSCs) Experimental Autoimmune Encephalomyelitis (EAE). nih.govSynergistic improvement in clinical scores; significant reduction in CNS inflammation and axonal loss. Fingolimod promoted MSC migration and proliferation. nih.govCombining immunomodulation with regenerative/neurotrophic cell therapy to address both inflammation and neurodegeneration. nih.gov

Rational Design of Highly Selective and Potent S1P Receptor Modulators for Specific Preclinical Targets

The non-selective nature of Fingolimod, which binds to S1PR1, S1PR3, S1PR4, and S1PR5, is a double-edged sword. frontiersin.org While engagement of multiple receptors may contribute to its broad efficacy, activation of certain subtypes, particularly S1PR3 on cardiac cells, has been linked to potential adverse effects. mdpi.comclevelandclinic.org This has been a major impetus for the rational design and development of second-generation S1P receptor modulators with improved selectivity. researchgate.net

The overarching goal is to dissociate the desired therapeutic effects, primarily mediated by S1P1, from the off-target effects. nih.gov This involves extensive structure-activity relationship (SAR) studies and computational modeling to design new chemical entities. nih.govresearchgate.net Preclinical research has already yielded highly selective S1P1 modulators, such as the morpholino analogues ST-1893 and ST-1894, which demonstrated efficacy in the EAE model while being selective for the S1P1 receptor. mdpi.comnih.gov

Future preclinical development will focus on designing modulators with not only subtype selectivity but also tissue-specific targeting or biased agonism, where a ligand preferentially activates certain downstream pathways over others at the same receptor. This could allow for fine-tuning of the biological response, for instance, maximizing the anti-inflammatory or neuroprotective effects while minimizing cardiovascular or other systemic effects. These highly tailored molecules can then be evaluated in advanced preclinical models to determine if this enhanced selectivity translates into a superior therapeutic profile.

Compound Selectivity Profile Preclinical Significance
Fingolimod (FTY720) S1P1, S1P3, S1P4, S1P5. clevelandclinic.orgFirst-generation, non-selective modulator; established the therapeutic principle. tandfonline.com
Siponimod (BAF312) S1P1, S1P5. clevelandclinic.orgSecond-generation; avoids S1P3, potentially reducing certain adverse effects. nih.gov
Ozanimod (RPC1063) S1P1, S1P5. clevelandclinic.orgSecond-generation; selective for S1P1 and S1P5. nih.gov
Ponesimod (ACT-128800) S1P1. clevelandclinic.orgSecond-generation; highly selective for S1P1. nih.gov
ST-1893 / ST-1894 S1P1. mdpi.comnih.govNovel Fingolimod analogues demonstrating that high S1P1 selectivity is sufficient for efficacy in the EAE model. mdpi.com

Q & A

Q. How do preclinical findings on this compound’s neuroprotective effects translate to human trials in progressive multiple sclerosis?

  • Bridging Strategies : Preclinical data from rodent models show reduced demyelination via S1PR1 modulation. However, human trials require MRI-based monitoring of lesion volume and disability progression (EDSS scores) over ≥2 years to confirm clinical relevance. Discrepancies may arise from species-specific blood-brain barrier permeability .

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